17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol is a complex organic molecule with a unique structure. This compound is characterized by its tetracyclic framework, which includes a cyclobutylmethyl group and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol involves multiple steps, including the formation of the tetracyclic core and the introduction of the cyclobutylmethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups could be explored for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or nanomaterials. Its unique properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Dextromethorphan N-Oxide HCl: A compound with a similar tetracyclic structure and functional groups.
(9R,10R)-17-Allyl-4-hydroxy-17-thioniatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2,4,6-triene: Another compound with a similar core structure.
Uniqueness
What sets (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol apart is its specific combination of functional groups and the presence of the cyclobutylmethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H35NO8 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
GMTYREVWZXJPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.